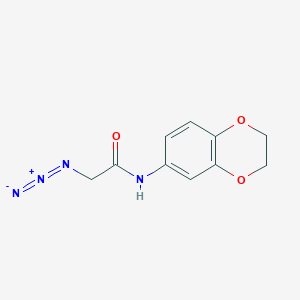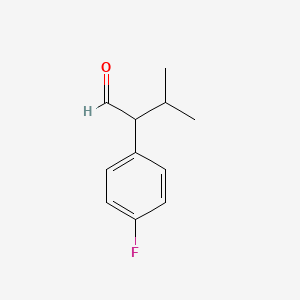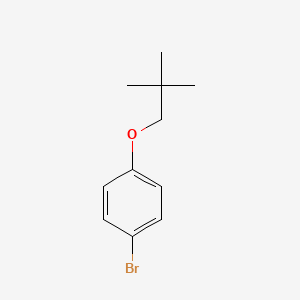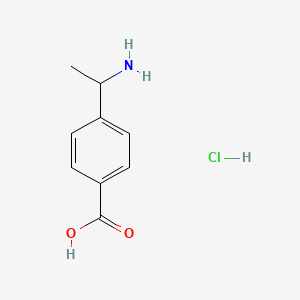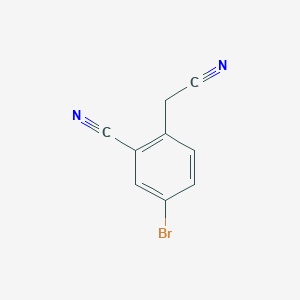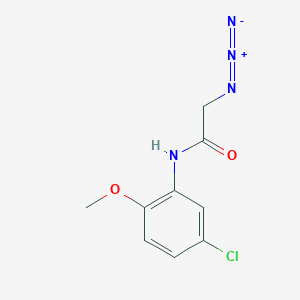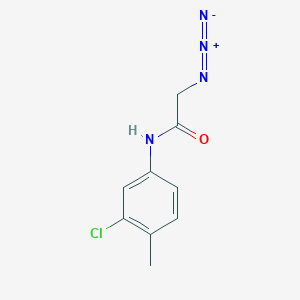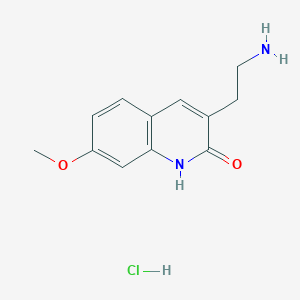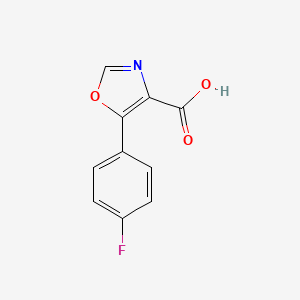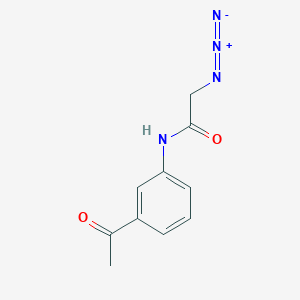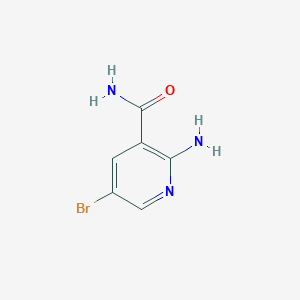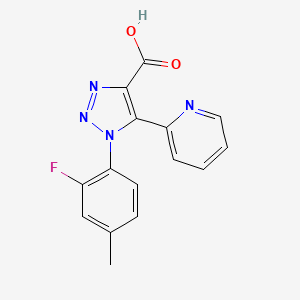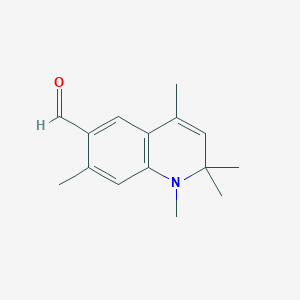
1,2,2,4,7-五甲基-1,2-二氢喹啉-6-甲醛
描述
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde: is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . It is characterized by its unique structure, which includes a quinoline ring substituted with multiple methyl groups and an aldehyde functional group. This compound is primarily used in research settings and is not intended for human use .
科学研究应用
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Methylation: The quinoline ring is then methylated at specific positions to introduce the methyl groups.
Introduction of the Aldehyde Group:
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
化学反应分析
Types of Reactions
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carboxylic acid.
Reduction: Formation of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
作用机制
The mechanism of action of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methyl groups may also influence the compound’s hydrophobicity and its ability to interact with lipid membranes .
相似化合物的比较
Similar Compounds
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2,4,6,7-Pentamethyl-1,2-dihydroquinoline: Similar structure but with different methyl group positions, affecting its chemical properties.
Uniqueness
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde is unique due to the presence of both multiple methyl groups and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research applications .
属性
IUPAC Name |
1,2,2,4,7-pentamethylquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-10-6-14-13(7-12(10)9-17)11(2)8-15(3,4)16(14)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEOKZXKUZEPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)C(=CC(N2C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


